5-(1H-tetrazol-1-yl)nicotinic acid
Overview
Description
5-(1H-tetrazol-1-yl)nicotinic acid is a heterocyclic compound that features both a tetrazole ring and a nicotinic acid moiety
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various biological targets . For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 .
Mode of Action
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 5-(1H-tetrazol-1-yl)nicotinic acid might interact with its targets in a similar manner to carboxylic acids, potentially forming hydrogen bonds and exhibiting electrostatic interactions.
Biochemical Pathways
Tetrazole compounds have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that this compound might exhibit similar resistance to metabolic degradation .
Result of Action
Tetrazole compounds have been associated with a variety of biological activities, suggesting that they may exert diverse molecular and cellular effects .
Action Environment
It is known that tetrazoles can react with acidic chemicals and strong oxidants to generate caustic and toxic fumes and heat . This suggests that the action of this compound might be influenced by the presence of such substances in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-tetrazol-1-yl)nicotinic acid typically involves the formation of the tetrazole ring followed by its attachment to the nicotinic acid. One common method is the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds under mild conditions and yields the tetrazole ring efficiently.
Another method involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring, which is then coupled with nicotinic acid derivatives . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(1H-tetrazol-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and nicotinic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-(1H-tetrazol-1-yl)nicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-(1H-1,2,4-triazol-1-yl)nicotinic acid: This compound features a triazole ring instead of a tetrazole ring and exhibits different chemical and biological properties.
5-(1H-tetrazol-5-yl)nicotinic acid: A positional isomer with the tetrazole ring attached at a different position on the nicotinic acid.
Uniqueness
5-(1H-tetrazol-1-yl)nicotinic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of both the tetrazole ring and the nicotinic acid moiety allows for versatile applications in various fields .
Properties
IUPAC Name |
5-(tetrazol-1-yl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-1-6(3-8-2-5)12-4-9-10-11-12/h1-4H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTWMNRXFHNXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N2C=NN=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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